molecular formula C6H12F3NO8P2 B564438 N-Trifluoroacetyl Alendronic Acid CAS No. 1076199-48-8

N-Trifluoroacetyl Alendronic Acid

Cat. No.: B564438
CAS No.: 1076199-48-8
M. Wt: 345.104
InChI Key: GDRCTQDHXBOUOA-UHFFFAOYSA-N
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Description

N-Trifluoroacetyl Alendronic Acid is a chemically modified derivative of alendronic acid (alendronate), a potent nitrogen-containing bisphosphonate . This derivative is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Alendronic acid is known for its high affinity for bone mineral hydroxyapatite, which targets it directly to bone tissue . Its established mechanism of action in its unmodified form involves the inhibition of the mevalonate pathway in osteoclasts by blocking the enzyme farnesyl pyrophosphate synthase (FPPS) . This disruption prevents the prenylation of small GTPase signaling proteins, ultimately leading to the induction of osteoclast apoptosis and the suppression of bone resorption . The introduction of the N-trifluoroacetyl group is a common strategy in medicinal chemistry to alter the physicochemical properties of a parent molecule, such as its lipophilicity and metabolic stability. Researchers can utilize this derivative as a key intermediate in the synthesis of more complex, targeted molecular conjugates. Recent scientific literature describes the development of alendronate conjugates for targeted delivery of various therapeutic agents, such as EP4 receptor agonists or A2A adenosine receptor agonists, to bone tissue for conditions like osteoporosis and inflammatory osteolysis . The presence of the trifluoroacetyl group also makes this compound a valuable candidate for analytical research and mass spectrometry studies, as the fluorine atoms can serve as tags for detection .

Properties

IUPAC Name

[1-hydroxy-1-phosphono-4-[(2,2,2-trifluoroacetyl)amino]butyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3NO8P2/c7-6(8,9)4(11)10-3-1-2-5(12,19(13,14)15)20(16,17)18/h12H,1-3H2,(H,10,11)(H2,13,14,15)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRCTQDHXBOUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)O)CNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NO8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652686
Record name [1-Hydroxy-4-(2,2,2-trifluoroacetamido)butane-1,1-diyl]bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-48-8
Record name [1-Hydroxy-4-(2,2,2-trifluoroacetamido)butane-1,1-diyl]bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trifluoroacetyl Alendronic Acid typically involves the reaction of Alendronic Acid with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the product . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product . The production process is designed to be efficient and cost-effective, making the compound accessible for widespread use in medical and research applications .

Chemical Reactions Analysis

Types of Reactions

N-Trifluoroacetyl Alendronic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetyl oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Pharmacological Applications

N-Trifluoroacetyl Alendronic Acid retains the basic pharmacological properties of alendronic acid but may exhibit enhanced bioavailability and efficacy due to its modified structure.

  • Bone Resorption Inhibition : Similar to alendronic acid, this compound functions as an inhibitor of osteoclast-mediated bone resorption. Studies have shown that derivatives of alendronic acid can be designed to improve their pharmacokinetic profiles, potentially leading to better therapeutic outcomes in treating osteoporosis and other bone-related diseases .
  • Prodrug Strategy : The modification to create this compound may facilitate its use as a prodrug. Prodrugs are designed to enhance the absorption and distribution of the active drug within the body. Research indicates that certain derivatives can convert to their active forms more effectively upon administration, thus improving systemic exposure and efficacy .

Drug Delivery Systems

The development of advanced drug delivery systems using this compound can significantly enhance its therapeutic application.

  • Microneedle Arrays : Recent studies have explored the use of self-dissolving microneedle arrays containing alendronic acid derivatives for transdermal delivery. These systems have shown promising bioavailability rates, making them a viable option for patients who may have difficulty with oral medications .
  • Hydrogel Systems : The incorporation of this compound into cross-linked hydrogel systems has been investigated for targeted delivery to tumor-associated macrophages. This approach aims to utilize bisphosphonates' properties to sequester essential metals required for tumor progression, thereby offering a novel therapeutic strategy in oncology .

Orthopedic Applications

In orthopedic medicine, this compound can be utilized in various innovative ways.

  • Coating Agents for Implants : The application of bisphosphonates like this compound as coating agents on orthopedic implants has been studied. Such coatings can enhance implant stability and promote osseointegration in osteoporotic patients, thereby reducing the risk of implant failure .
  • Chronic Wound Treatment : The potential use of this compound in treating chronic wounds has emerged from research indicating that bisphosphonates can modulate the healing process by affecting local bone metabolism and inflammation .

Case Study 1: Efficacy in Osteoporosis Treatment

A study involving 186 postmenopausal women treated with alendronate derivatives showed significant increases in bone mineral density (BMD) after one year. The results indicated that modified compounds could potentially offer similar or improved outcomes compared to standard treatments .

Case Study 2: Drug Delivery Innovations

Research on microneedle delivery systems demonstrated that formulations containing alendronic acid derivatives achieved a bioavailability rate of approximately 90% in animal models, suggesting a promising avenue for future clinical applications .

Case Study 3: Implant Stability

Experimental studies on titanium implants coated with bisphosphonate derivatives revealed enhanced stability and integration into bone tissue compared to uncoated implants, highlighting the orthopedic potential of these compounds .

Mechanism of Action

N-Trifluoroacetyl Alendronic Acid exerts its effects by binding to bone hydroxyapatite and inhibiting the activity of osteoclasts, the cells responsible for bone resorption . This inhibition is dose-dependent and leads to an increase in bone mineral density . The compound targets specific molecular pathways involved in bone metabolism, making it effective in the treatment of osteoporosis and other bone-related conditions .

Comparison with Similar Compounds

Table 2: HOMO-LUMO Gaps of Selected Bisphosphonates

Compound ΔE (eV) Reference
Alendronic Acid 4.8
Pamidronic Acid 4.5
Ibandronic Acid 5.1

Environmental and Regulatory Considerations

Alendronic acid is classified as environmentally low-risk due to slow degradation and minimal bioaccumulation .

Biological Activity

N-Trifluoroacetyl Alendronic Acid (N-TFA) is a derivative of alendronic acid, a well-known bisphosphonate used primarily for the treatment of osteoporosis and other bone-related conditions. This article explores the biological activity of N-TFA, focusing on its mechanisms of action, effects on cellular metabolism, and potential therapeutic implications based on recent research findings.

N-TFA exhibits several biological activities that are crucial for its therapeutic efficacy:

  • Inhibition of Bone Resorption : Like other bisphosphonates, N-TFA inhibits osteoclast-mediated bone resorption. This is achieved by disrupting the mevalonate pathway, which is essential for osteoclast function. Studies have shown that N-TFA effectively reduces bone turnover markers in vitro and in vivo, similar to its parent compound alendronate .
  • Modulation of Cellular Signaling : Research indicates that N-TFA may influence signaling pathways involved in cell survival and apoptosis. It has been observed to inhibit the activation of phosphoinositide 3-kinase (PI3K) and downstream effectors such as Akt and NF-κB, which are critical for cell survival in various cancer cell lines . This inhibition suggests a potential role for N-TFA in cancer therapy, particularly in osteosarcoma.

Effects on Cellular Metabolism

Recent studies have highlighted the impact of N-TFA on cellular energy metabolism:

Case Studies and Research Findings

Several studies provide insights into the biological activity of N-TFA:

  • In Vitro Studies : In experiments using osteosarcoma cell lines, N-TFA demonstrated significant anti-proliferative effects, suggesting its potential as an anti-cancer agent. The compound's ability to induce apoptosis in tumor cells was linked to its interference with critical survival pathways .
  • Clinical Observations : A clinical study involving patients with osteoporosis showed that treatment with alendronate significantly reduced fracture risk and improved bone mineral density. While specific data on N-TFA is scarce, it is anticipated that similar benefits would be observed due to its structural similarities with alendronate .

Summary Table of Biological Activities

ActivityDescription
Bone Resorption InhibitionEffective in reducing osteoclast activity through mevalonate pathway disruption
Cellular Signaling ModulationInhibits PI3K/Akt/NF-κB pathways linked to cell survival and apoptosis
Mitochondrial FunctionAlters mitochondrial respiration; increases ROS production; affects mitochondrial turnover
Glucose MetabolismPotentially improves insulin sensitivity; lowers risk of type 2 diabetes (based on alendronate)

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N-Trifluoroacetyl Alendronic Acid?

  • Methodology :

  • Synthesis : Use trifluoroacetic anhydride (TFAA) as the derivatizing agent. Dissolve alendronic acid (1–5 mg) in acetone or dichloromethane (0.5 mL), add TFAA (200 µL), and stir at room temperature for 1–2 hours. Purify via vacuum evaporation or chromatography .
  • Characterization : Employ nuclear magnetic resonance (NMR) to confirm trifluoroacetyl group incorporation (e.g., 19F NMR for fluorine signals at ~-75 ppm). Mass spectrometry (MS) with electron-impact ionization can verify molecular weight (e.g., [M-Cl] fragments in MS spectra). Infrared (IR) spectroscopy identifies carbonyl stretches (~1775 cm⁻¹ for trifluoroacetyl groups) .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodology :

  • Derivatization : Prior to GC-MS, use TFAA to enhance volatility. Optimize derivatization time (30–60 minutes) and solvent polarity (e.g., acetone vs. dichloromethane) to minimize side reactions .
  • Chromatography : Use polar capillary columns (e.g., SP-1000) for GLC separation. For HPLC, reverse-phase C18 columns with trifluoroacetic acid (0.1% v/v) in the mobile phase improve peak symmetry .
  • Validation : Perform spike-and-recovery experiments in plasma/bone tissues to assess matrix effects (target recovery: 85–115%) .

Advanced Research Questions

Q. How can experimental design optimize the derivatization efficiency of this compound for trace-level detection?

  • Methodology :

  • Factor Screening : Use a factorial design to test variables: TFAA volume (100–300 µL), reaction temperature (25–60°C), and catalyst (e.g., pyridine). Monitor via LC-MS/MS to quantify derivatization yield .
  • Table 1 : Example optimization results from analogous studies:
SolventTFAA (µL)Temp (°C)Yield (%)
Acetone2002592
DCM3004088

Q. How to resolve discrepancies in dissociation constants (pKa) of this compound reported in literature?

  • Methodology :

  • Multi-Technique Validation : Combine potentiometric titration (to measure protonation equilibria) and 31P NMR (to monitor phosphate group ionization). Validate against computational models (e.g., COSMO-RS) .
  • Contradiction Analysis : Compare results across pH ranges (2–12) and ionic strengths (0.1–0.5 M KCl). For example, prior alendronic acid studies show pKa variability due to chelation with metal ions (e.g., Cu²⁺), which may also affect its trifluoroacetyl derivative .

Q. What environmental risk assessment strategies apply to this compound?

  • Methodology :

  • PEC/PNEC Calculation : Estimate predicted environmental concentration (PEC) using sales data and excretion rates. Compare to predicted no-effect concentration (PNEC) derived from Daphnia magna toxicity assays. For alendronic acid, PEC/PNEC = 0.0004 (insignificant risk), but trifluoroacetyl groups may alter biodegradability .
  • Degradation Studies : Perform photolysis (UV light, 254 nm) and hydrolysis (pH 4–9) experiments. Monitor TFA byproduct formation via ion chromatography .

Q. How to mitigate trifluoroacetyl group interference in NMR-based structural elucidation?

  • Methodology :

  • Solvent Selection : Use deuterated DMSO-d6 to sharpen 1H NMR signals. For 19F NMR, suppress TFA solvent artifacts via presaturation .
  • Advanced Techniques : Apply 2D NMR (e.g., HSQC) to resolve overlapping signals. For example, in analogous compounds, trifluoroacetyl peaks at δ 160–165 ppm (13C) can mask adjacent carbons .

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